2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID
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Overview
Description
2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is a complex organic compound that features a unique structure combining adamantane, pyridazine, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the aniline moiety: The aniline derivative is introduced via a nucleophilic substitution reaction.
Attachment of the adamantyl group: This step involves the use of adamantyl halides in the presence of a base.
Final acylation: The acetic acid moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[[6-[(5-chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
- 2-(3-Chloro-4-fluorophenoxy)acetic acid
Uniqueness
2-(3-{5-CHLORO-4-[(3,5-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is unique due to its combination of adamantane, pyridazine, and aniline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
900137-85-1 |
---|---|
Molecular Formula |
C24H28ClN3O5 |
Molecular Weight |
473.9g/mol |
IUPAC Name |
2-[3-[5-chloro-4-(3,5-dimethoxyanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C24H28ClN3O5/c1-32-17-4-16(5-18(6-17)33-2)27-19-12-26-28(22(31)21(19)25)24-9-14-3-15(10-24)8-23(7-14,13-24)11-20(29)30/h4-6,12,14-15,27H,3,7-11,13H2,1-2H3,(H,29,30) |
InChI Key |
USRKWDOYCPYHAD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC |
Origin of Product |
United States |
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